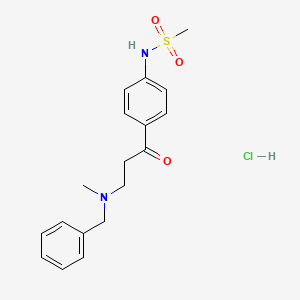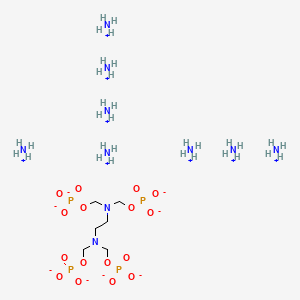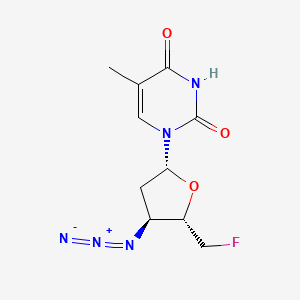
Thymidine, 3'-azido-3',5'-dideoxy-5'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a natural nucleoside found in DNA. The modifications in its structure, specifically the azido and fluoro groups, make it a potent antiviral agent, particularly against the human immunodeficiency virus (HIV).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- typically involves multiple steps starting from thymidine or other nucleoside analogs. One common method involves the conversion of thymidine to its 3’-azido derivative through a series of reactions including halogenation and azidation. The 5’-fluoro group is introduced via fluorination reactions .
Industrial Production Methods
Industrial production of this compound often starts with D-xylose, which is converted to a 1-(β-D-xylofuranosyl)thymine derivative. This intermediate undergoes 2’-deoxygenation and 3’-azidation to yield the final product . This method is preferred due to the relatively low cost and availability of D-xylose compared to thymidine.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation under specific conditions
Common Reagents and Conditions
Substitution: Common reagents include sodium azide for azidation reactions.
Reduction: Hydrogenation or other reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .
Scientific Research Applications
Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Acts as an antiviral agent, particularly against HIV. .
Industry: Utilized in the production of antiviral drugs and as a research tool in pharmaceutical development
Mechanism of Action
The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA. The incorporation of this analog results in chain termination, effectively halting viral replication .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
3’-Fluoro-2’,3’-dideoxythymidine: Similar in structure but lacks the azido group.
Uniqueness
Thymidine, 3’-azido-3’,5’-dideoxy-5’-fluoro- is unique due to the presence of both azido and fluoro groups. This dual modification enhances its antiviral activity and selectivity compared to other nucleoside analogs .
Properties
CAS No. |
87190-87-2 |
|---|---|
Molecular Formula |
C10H12FN5O3 |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(fluoromethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O3/c1-5-4-16(10(18)13-9(5)17)8-2-6(14-15-12)7(3-11)19-8/h4,6-8H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
CPUFEULDVSBQTH-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CF)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CF)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



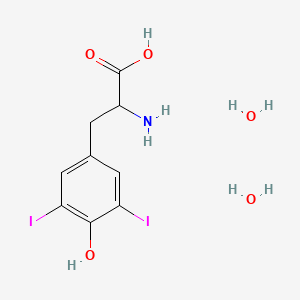
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)
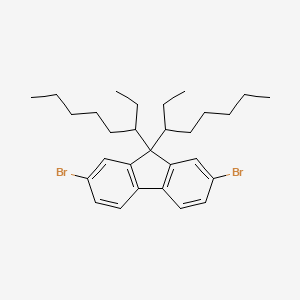
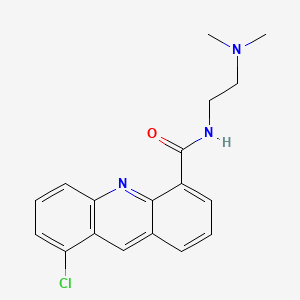
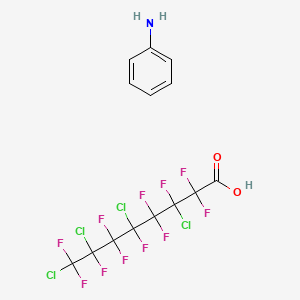
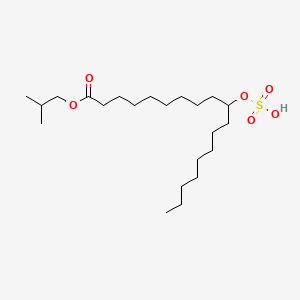
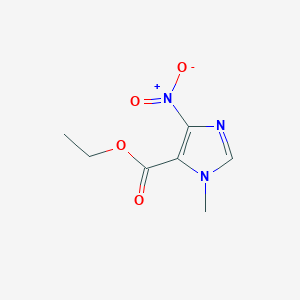
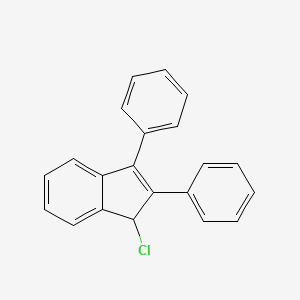
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)

